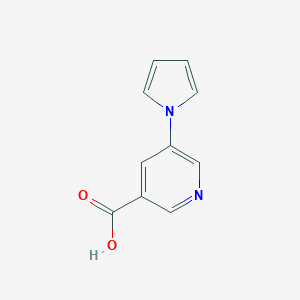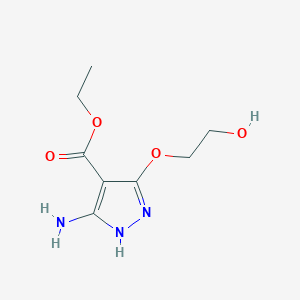
ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate, also known as AHEP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AHEP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB signaling pathway, the PI3K/Akt signaling pathway, and the MAPK signaling pathway. ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has also been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the inhibition of inflammation. ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has also been shown to regulate energy metabolism by activating the AMPK signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity. However, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has some limitations, including its poor solubility in water and its instability under acidic conditions.
Orientations Futures
There are several future directions for the research of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate, including the optimization of its synthesis method, the development of novel analogs with improved pharmacological properties, and the evaluation of its therapeutic potential in various diseases. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate and to identify its molecular targets.
Méthodes De Synthèse
Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate can be synthesized using various methods, including the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with ethylene glycol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate using these methods ranges from 60-80%.
Applications De Recherche Scientifique
Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the activation of microglia.
Propriétés
Numéro CAS |
117717-17-6 |
|---|---|
Formule moléculaire |
C8H13N3O4 |
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O4/c1-2-14-8(13)5-6(9)10-11-7(5)15-4-3-12/h12H,2-4H2,1H3,(H3,9,10,11) |
Clé InChI |
FCQGHSMTJVCLTO-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)C1=C(NN=C1OCCO)N |
SMILES |
CCOC(=O)C1=C(NN=C1N)OCCO |
SMILES canonique |
CCOC(=O)C1=C(NN=C1OCCO)N |
Synonymes |
ethyl 3-aMino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



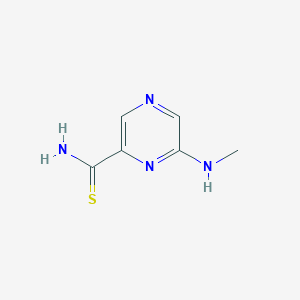
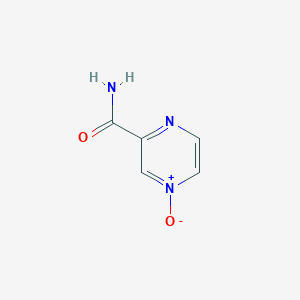

![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)
![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)
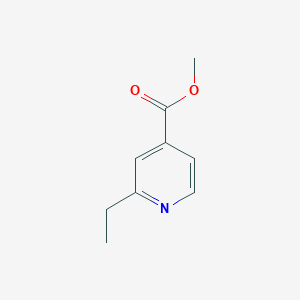
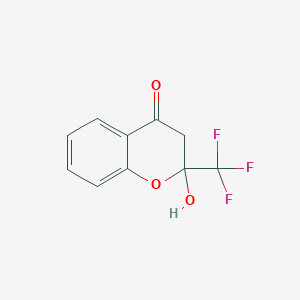
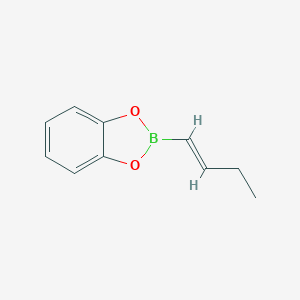
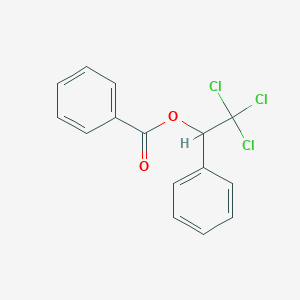
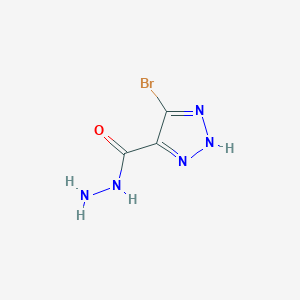
![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)

![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)
